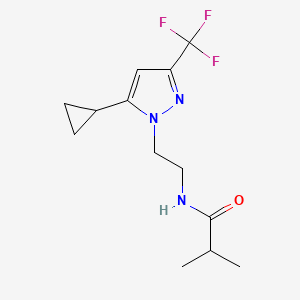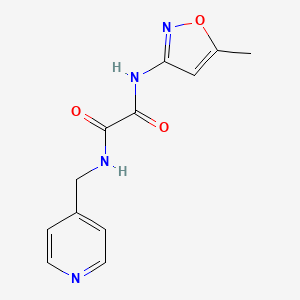![molecular formula C23H25N3O6 B2943659 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate CAS No. 1351658-41-7](/img/structure/B2943659.png)
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate” is a complex organic molecule. It contains a benzimidazole moiety, which is a heterocyclic aromatic compound that is a fusion of benzene and imidazole . The benzimidazole moiety is known for its broad range of chemical and biological properties . This compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a benzimidazole moiety, a piperidine ring, and a phenoxyethanone group . The benzimidazole moiety is a five-membered heterocyclic ring with two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom .Scientific Research Applications
I have conducted a search and found some information that may be relevant to the compound 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate. Below is a comprehensive analysis focusing on six unique applications, each with its own detailed section.
Antimicrobial Potential
Compounds similar to the one have shown good antimicrobial potential. This suggests that your compound could be used in developing new antimicrobial agents that could be effective against a range of bacteria and viruses .
Antitumor Activity
Derivatives of imidazole-containing compounds have been evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2. This indicates that your compound may also possess antitumor properties and could contribute to cancer research .
Pharmacological Applications
The presence of a piperidine nucleus in benzimidazolone derivatives has been associated with diverse biological and clinical applications, including potential antimicrobial agents . This suggests that your compound could have various pharmacological uses.
Modulation of Cellular Processes
Research has shown that certain compounds can modulate cellular processes such as differentiation of macrophages and expression of NLRP3, which is involved in inflammation and immunity . Your compound might be used to study or influence these processes.
Blocking AQ Signal Reception
Some benzimidazole derivatives have been used to block AQ signal reception, leading to reduced transcription of genes involved in luminescence . This application could be significant in research related to gene expression and signaling pathways.
Chemical Modulation
The compound may have the potential for chemical modulation in cellular models, such as THP-1 cells, which are used in various research applications including studies on inflammation and immune response .
properties
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-phenoxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2.C2H2O4/c25-21(15-26-18-6-2-1-3-7-18)23-12-10-17(11-13-23)14-24-16-22-19-8-4-5-9-20(19)24;3-1(4)2(5)6/h1-9,16-17H,10-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVVTQVFVQZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)COC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2943578.png)

![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2943580.png)
![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2943581.png)






![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2943591.png)
![N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2943594.png)
![N-[(5-bromopyrazin-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B2943597.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2943599.png)